7(8H)-Pteridinone
Overview
Description
7(8H)-Pteridinone is a heterocyclic compound that belongs to the pteridine family. These compounds are characterized by a fused ring system consisting of a pyrimidine ring and a pyrazine ring. This compound is of significant interest due to its structural similarity to nitrogenous bases found in DNA and RNA, making it a valuable scaffold in medicinal chemistry and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7(8H)-Pteridinone typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of an α,β-unsaturated ester with a propionitrile in the presence of a base, followed by cyclization with a guanidine compound
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes this compound accessible for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 7(8H)-Pteridinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted pteridinones, which can exhibit different biological and chemical properties .
Scientific Research Applications
7(8H)-Pteridinone has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in cancer and infectious diseases.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7(8H)-Pteridinone derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pteridine: Shares the same core structure but lacks the specific functional groups found in 7(8H)-Pteridinone.
Quinazoline: Another heterocyclic compound with similar applications but different structural features.
Purine: Structurally related due to the fused ring system but with distinct biological roles
Uniqueness: this compound is unique due to its ability to mimic nitrogenous bases in nucleic acids, making it particularly valuable in medicinal chemistry and biochemical research. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
8H-pteridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIPDYWPGUHUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343562 | |
Record name | 7(8H)-Pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-27-1 | |
Record name | 7(8H)-Pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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